molecular formula C17H17N5O2S B11020137 N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11020137
M. Wt: 355.4 g/mol
InChI Key: PEERZJLTRPWGLU-UHFFFAOYSA-N
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Description

This compound (CAS No. 1282121-37-2) features a 1,3,4-thiadiazole core substituted with a cyclobutyl group at position 5 and a propanamide linker connected to a 4-oxoquinazolin-3(4H)-yl moiety. Its molecular formula is C₁₆H₁₆N₆O₂S, with a molecular weight of 356.41 g/mol.

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C17H17N5O2S/c23-14(19-17-21-20-15(25-17)11-4-3-5-11)8-9-22-10-18-13-7-2-1-6-12(13)16(22)24/h1-2,6-7,10-11H,3-5,8-9H2,(H,19,21,23)

InChI Key

PEERZJLTRPWGLU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclobutylamine with carbon disulfide and hydrazine hydrate under reflux conditions to form the intermediate 5-cyclobutyl-1,3,4-thiadiazole.

    Quinazolinone Synthesis: The quinazolinone moiety is prepared by condensing anthranilic acid with formamide, followed by cyclization.

    Coupling Reaction: The final step involves coupling the thiadiazole intermediate with the quinazolinone derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using larger batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinazolinone moiety can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide linkage, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with the active sites of enzymes, inhibiting their activity, while the quinazolinone moiety can bind to receptor sites, modulating their function. These interactions can disrupt cellular processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

(a) N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
  • Molecular Formula : C₂₁H₂₀N₄O₂S
  • Key Features: Replaces the cyclobutyl group with a 3-methylphenyl substituent and incorporates a dimethylamino-acryloyl group. The benzamide terminal group differs from the 4-oxoquinazolin moiety in the target compound.
  • Synthesis: Prepared via cyclization reactions in ethanol/dioxane, yielding an orange solid (82%) with a melting point of 200°C .
(b) 3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
  • Molecular Formula : C₁₆H₁₂ClN₃O₂S₃
  • Key Features: Substitutes the thiadiazole ring with a thiazolidinone core and a 4-chlorobenzylidene group. The propanamide linker connects to a thiazol-2-yl group instead of 4-oxoquinazolin.
  • Physicochemical Properties: Higher molecular weight (409.92 g/mol) due to the chlorine atom and additional sulfur groups.

Compounds with Similar Propanamide Linkers

(a) 3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
  • Molecular Formula : C₁₇H₁₇N₅O₂S₃
  • Key Features: Shares a propanamide linker and Z-configuration but uses a 4-methylbenzylidene-thiazolidinone core. The terminal group is a 5-methyl-1,3,4-thiadiazole.
  • Synthesis : Likely involves hydrazide condensation, as seen in analogous methods for oxazolone derivatives .
  • Structural Impact : The methyl group on the benzylidene may improve lipophilicity compared to the cyclobutyl group in the target compound.
(b) N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide
  • Molecular Formula : Varies by alkyl substituent.
  • Key Features : Incorporates a pyrazole-thiazole core with a propanamide linker. The absence of a quinazolin moiety limits π-π stacking interactions compared to the target compound .

Comparative Analysis Table

Compound Name Core Structure Substituents/R Groups Molecular Weight (g/mol) Key Functional Groups Potential Bioactivity
Target Compound 1,3,4-Thiadiazole Cyclobutyl, 4-oxoquinazolin 356.41 Thiadiazole-ylidene, amide Anti-infective (hypothesized)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide 1,3,4-Thiadiazole 3-Methylphenyl, acryloyl, benzamide 392.48 Acryloyl, dimethylamino Electrophilic reactivity
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide Thiazolidinone 4-Chlorobenzylidene, thiazol-2-yl 409.92 Thioxo, chlorophenyl Unreported
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide Thiazolidinone 4-Methylbenzylidene, methylthiadiazole 415.53 Sulfanylidene, methyl Unreported

Biological Activity

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that combines a thiadiazole ring with a quinazoline core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

  • Molecular Formula : C18H17N5O2S
  • Molecular Weight : 353.42 g/mol
  • CAS Number : 1282132-99-3

Anticancer Activity

Research indicates that compounds containing thiadiazole and quinazoline moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-thiadiazole can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of electron-withdrawing groups in the para position enhances the anticancer activity due to increased interactions with cellular targets .

CompoundCell LineIC50 (µM)
D-16MCF-75.0
D-20HeLa4.5

Antimicrobial Activity

The compound has shown promising results against a range of microbial strains. The structure–activity relationship (SAR) studies reveal that substituents on the thiadiazole ring significantly affect antimicrobial efficacy. Electron-withdrawing groups such as halogens enhance activity against both Gram-positive and Gram-negative bacteria .

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.5 µg/mL
S. aureus0.25 µg/mL
C. albicans0.1 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound exhibits moderate to high antioxidant activity, which can be attributed to its ability to donate electrons and neutralize free radicals .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It could modulate signaling pathways by interacting with specific receptors on cell surfaces.
  • Gene Expression Modulation : The compound may influence transcription factors that regulate genes associated with cell survival and apoptosis .

Case Studies

Recent studies have focused on synthesizing various derivatives of thiadiazole and quinazoline to enhance their biological activities further. For example:

  • A study by Villemagne et al. explored the synthesis of new oxadiazole compounds as potent inhibitors against Mycobacterium tuberculosis, showing improved pharmacokinetic profiles .
  • Parikh et al. developed substituted 1,2,4-thiadiazoles demonstrating significant anti-tubercular activity with low MIC values against resistant strains .

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